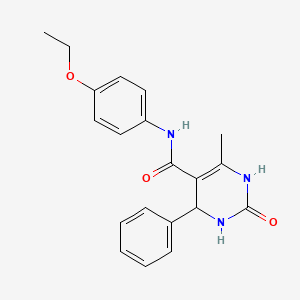
ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 'TEBEP'. The synthesis of TEBEP is complex, and it requires a multi-step process. TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of TEBEP is not fully understood. However, it is believed that TEBEP exerts its effects by modulating the activity of various signaling pathways. TEBEP has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. TEBEP has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
TEBEP has been found to exhibit various biochemical and physiological effects. TEBEP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TEBEP has also been shown to have antinociceptive effects, as it has been found to reduce pain in animal models. Additionally, TEBEP has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TEBEP is that it has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research. Additionally, TEBEP is a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation of TEBEP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on TEBEP. One direction is to further study its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TEBEP, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of TEBEP is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-(2-phenylethyl)-1-piperidinol in the presence of a base. This reaction yields 2,4,5-trimethoxybenzyl-4-(2-phenylethyl)-1-piperidinol. In the second step, ethyl chloroformate is added to the reaction mixture, which results in the formation of ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research. TEBEP has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, TEBEP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain. TEBEP has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-5-32-25(28)26(12-11-20-9-7-6-8-10-20)13-15-27(16-14-26)19-21-17-23(30-3)24(31-4)18-22(21)29-2/h6-10,17-18H,5,11-16,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJZYVAGXXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
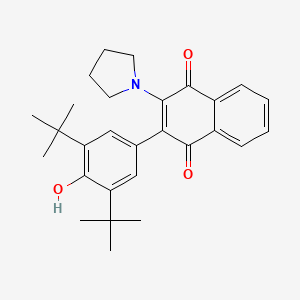
![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
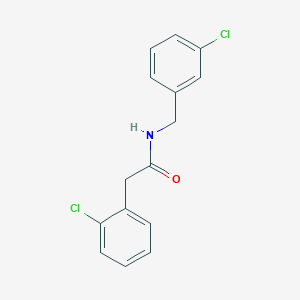
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)
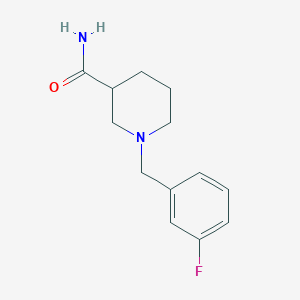
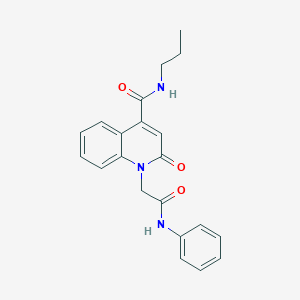
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)
